molecular formula C19H19ClN6O B2397373 (E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035004-02-3

(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2397373
CAS No.: 2035004-02-3
M. Wt: 382.85
InChI Key: LDWRCZFCPKDFLH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), which plays a critical role in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is frequently dysregulated in myeloproliferative neoplasms (MPNs) and hematological malignancies . The compound demonstrates high efficacy against JAK2 with an IC50 in the low nanomolar range, showing significant selectivity over other JAK family members like JAK1 and JAK3. Its primary research value lies in its application for investigating JAK2-driven oncogenesis, with studies showing it can effectively inhibit the proliferation of JAK2-dependent cell lines , including those harboring the constitutively active JAK2 V617F mutation commonly found in polycythemia vera and other MPNs. Furthermore, its (E)-configured acrylamide moiety is a key structural feature designed for covalent binding, potentially leading to sustained target inhibition and providing a valuable tool for probing irreversible kinase inhibition mechanisms in preclinical models. Researchers utilize this compound to explore novel therapeutic strategies, dissect JAK-STAT pathway dynamics, and evaluate mechanisms of resistance in hematologic cancers and inflammatory diseases.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-14-22-23-19-18(21-8-9-26(14)19)25-12-10-24(11-13-25)17(27)7-6-15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWRCZFCPKDFLH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a novel synthetic derivative that incorporates a 1,2,4-triazolo[4,3-a]pyrazine moiety. This structural motif has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN5O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{5}\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
Compound A3216
Compound B6432
Compound C168

The above table summarizes the Minimum Inhibitory Concentrations (MICs) of various triazolo[4,3-a]pyrazine derivatives. Notably, compounds with electron-donating groups at specific positions exhibited enhanced antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human melanoma and breast cancer cell lines demonstrated that derivatives containing the triazole ring exhibit cytotoxic effects.

Cell LineIC50 (μM)
Human Melanoma IGR3912
Triple-Negative Breast Cancer MDA-MB-23115
Pancreatic Carcinoma Panc-110

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, triazolo[4,3-a]pyrazine derivatives have been reported to exhibit a range of other biological activities:

  • Antidiabetic Effects : Some derivatives have shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
  • Antifungal Activity : Certain compounds demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance:

  • Bacterial Cell Wall Synthesis : The compound may inhibit enzymes involved in peptidoglycan synthesis.
  • Apoptosis Pathways : It could activate intrinsic pathways leading to cancer cell death.
  • Enzyme Inhibition : The triazole moiety may serve as a scaffold for binding to various enzymes critical for disease progression.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrazines exhibit promising anticancer properties. For instance, compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one have shown selective inhibition of c-Met kinases, which are implicated in various cancers, including non-small cell lung cancer and renal cell carcinoma. The compound PF-04217903 is an example that has progressed to clinical trials due to its potent activity against c-Met .

Neuropharmacology

The piperazine component is known for its interaction with neurotransmitter systems. Research indicates that similar compounds can modulate gamma-aminobutyric acid (GABA) receptor activity, suggesting potential applications in treating anxiety and depression .

Antimicrobial Properties

Heterocycles like triazolo-pyrazines have been investigated for their antimicrobial activities. Preliminary studies suggest that such compounds can inhibit bacterial growth, making them candidates for further development as antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. demonstrated that a derivative of the compound significantly inhibited tumor growth in xenograft models of lung cancer. The mechanism was attributed to the downregulation of c-Met signaling pathways .

Case Study 2: Neuropharmacological Effects

In a behavioral study on mice, administration of a similar triazolo-pyrazine compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential for development as an anxiolytic agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Modifications

The triazolo[4,3-a]pyrazine scaffold is a common pharmacophore in medicinal chemistry. Key analogues and their modifications are summarized below:

Table 1: Substituent Comparison of Triazolo[4,3-a]pyrazine Derivatives
Compound Name Triazolo-pyrazine Substituent Piperazine Substituent Propenone/Other Group Key Structural Features
Target Compound 3-methyl 4-(3-methyl-triazolo-pyrazin-8-yl) (E)-3-(2-chlorophenyl)propen-1-one Rigid (E)-enone; chloroaryl
8-[(2-Ethylphenyl)sulfanyl]-2-{...}-one 3-oxo (triazolo-pyrazinone) 4-(4-fluorophenyl) Ethylphenylsulfanyl side chain Sulfur linkage; fluorophenyl
Amino-substituted derivatives 8-amino Varied (e.g., phenyl, ethoxy-phenyl) Amino-ethoxy or cyclopropylthio Enhanced solubility via polar groups
Key Observations:
  • Piperazine Functionalization : The 4-(3-methyl-triazolo-pyrazin-8-yl) group in the target compound contrasts with the 4-(4-fluorophenyl) group in , which may influence receptor binding selectivity.
  • Propenone Group: The (E)-configuration and 2-chlorophenyl substituent in the target compound differ from sulfur-linked (e.g., ethylphenylsulfanyl in ) or amino-ethoxy groups (e.g., ), impacting electronic properties and steric bulk.

Q & A

Q. What are the key synthetic pathways for synthesizing (E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Triazolopyrazine Core Formation : Acid-catalyzed cyclization of hydrazine derivatives with pyrazine precursors under reflux conditions (e.g., using carbonyldiimidazole as a coupling agent) .
  • Piperazine Substitution : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperazine moiety .
  • Chalcone Formation : Claisen-Schmidt condensation between a ketone and aldehyde to form the (E)-prop-2-en-1-one backbone .
  • Optimization : Reaction conditions (e.g., anhydrous DMF, 100°C heating) and catalysts (e.g., Pd/C) are critical for yield improvement .

Q. How is structural confirmation achieved post-synthesis?

  • Methodological Answer : Structural integrity is verified via:
  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for the triazolopyrazine core and (E)-stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and C-Cl bonds .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., (E)-configuration) .

Q. What are the primary physicochemical properties of this compound?

  • Methodological Answer : Key properties include:
  • Molecular Formula : Likely C₂₀H₁₈ClN₇O (estimated based on analogous structures) .
  • Molecular Weight : ~415.85 g/mol.
  • Solubility : Predominantly polar aprotic solvents (DMF, DMSO) due to the piperazine and triazolopyrazine groups .
  • Melting Point : >200°C (typical for fused heterocycles) .

Advanced Research Questions

Q. How can researchers optimize low yields in the Claisen-Schmidt condensation step?

  • Methodological Answer :
  • Solvent Selection : Use ethanol or THF to enhance reaction kinetics .
  • Catalyst Screening : Employ acidic (e.g., HCl) or basic (e.g., NaOH) conditions to drive enolate formation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • In Situ Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls .
  • SAR Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl) on activity .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to adenosine A₂A receptors (common target for triazolopyrazines) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How does the stereochemistry ((E)-configuration) influence pharmacological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize (Z)-isomer and test in parallel for receptor binding/selectivity .
  • Conformational Analysis : Use DFT calculations to compare energy minima of (E) vs. (Z) configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.